molecular formula C12H17BrO2 B13989008 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene CAS No. 168985-94-2

5-Bromo-1-tert-butyl-2,3-dimethoxybenzene

Cat. No.: B13989008
CAS No.: 168985-94-2
M. Wt: 273.17 g/mol
InChI Key: LMNRFMFFBQKWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-tert-butyl-2,3-dimethoxybenzene is an organic compound with the molecular formula C12H17BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a tert-butyl group, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene typically involves the bromination of 1-tert-butyl-2,3-dimethoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-tert-butyl-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 1-tert-butyl-2,3-dimethoxybenzene derivatives.

    Oxidation: Formation of 1-tert-butyl-2,3-dimethoxybenzaldehyde or 1-tert-butyl-2,3-dimethoxybenzoic acid.

    Reduction: Formation of 1-tert-butyl-2,3-dimethoxybenzene.

Scientific Research Applications

5-Bromo-1-tert-butyl-2,3-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
  • 1-Bromo-4-methoxy-3,5-di-tert-butylbenzene
  • 4-Bromo-2,6-di-tert-butylphenyl methyl ether

Uniqueness

5-Bromo-1-tert-butyl-2,3-dimethoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.

Properties

CAS No.

168985-94-2

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

5-bromo-1-tert-butyl-2,3-dimethoxybenzene

InChI

InChI=1S/C12H17BrO2/c1-12(2,3)9-6-8(13)7-10(14-4)11(9)15-5/h6-7H,1-5H3

InChI Key

LMNRFMFFBQKWFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)Br)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.